molecular formula C21H21FeO9S3 B1630430 Iron(III) p-toluenesulfonate CAS No. 77214-82-5

Iron(III) p-toluenesulfonate

Cat. No.: B1630430
CAS No.: 77214-82-5
M. Wt: 569.4 g/mol
InChI Key: FYMCOOOLDFPFPN-UHFFFAOYSA-K
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Description

Iron(III) p-toluenesulfonate, also known as iron(III) 4-methylbenzenesulfonate, is a chemical compound with the formula Fe(CH₃C₆H₄SO₃)₃·6H₂O. It is commonly used as an oxidizing agent and catalyst in various chemical reactions. This compound is typically found in its hexahydrate form, appearing as a red or orange solid.

Mechanism of Action

Target of Action

Iron(III) p-toluenesulfonate, also known as Fe(III)-PTS, is a versatile and widely used reagent in organic synthesis and biochemistry . Its primary targets are organic substrates, particularly alcohols, phenols, and aldehydes . It acts as an efficient catalyst for the acetylation of these substrates .

Mode of Action

This compound interacts with its targets by acting as an oxidant . It facilitates the oxidation of organic substrates, leading to the formation of new compounds. For instance, it can be used in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms by vapor phase polymerization . It can also be used in the synthesis of iron(III) complex of pyridoxal-4-methylthiosemicarbazone .

Biochemical Pathways

This oxidation process can lead to various downstream effects, including the formation of new compounds and the initiation of various chemical reactions .

Result of Action

The action of this compound results in the oxidation of organic substrates, leading to the formation of new compounds . For example, it can facilitate the synthesis of PEDOT nanofilms and iron(III) complex of pyridoxal-4-methylthiosemicarbazone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when using this compound . It should also be stored in a cool, dry place, in a tightly closed container, and kept away from heat and flame .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(III) p-toluenesulfonate can be synthesized through the reaction of iron(III) chloride with p-toluenesulfonic acid in an aqueous medium. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

FeCl3+3CH3C6H4SO3HFe(CH3C6H4SO3)3+3HCl\text{FeCl}_3 + 3\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} \rightarrow \text{Fe(CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{)}_3 + 3\text{HCl} FeCl3​+3CH3​C6​H4​SO3​H→Fe(CH3​C6​H4​SO3​)3​+3HCl

The product is then isolated and purified through filtration and recrystallization processes.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors, followed by purification steps such as filtration, washing, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Iron(III) p-toluenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in the synthesis of conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT).

    Substitution: It can catalyze the acetylation of alcohols, phenols, and aldehydes.

Common Reagents and Conditions

    Oxidation: In the synthesis of PEDOT, this compound is used as an oxidant in vapor phase polymerization. The reaction is typically carried out at elevated temperatures in the presence of a monomer such as 3,4-ethylenedioxythiophene.

    Substitution: For acetylation reactions, this compound is used as a catalyst in the presence of acetic anhydride or acetyl chloride. The reactions are usually conducted at room temperature or slightly elevated temperatures.

Major Products

    Oxidation: The major product of the oxidation reaction is poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer.

    Substitution: The major products of the acetylation reactions are acetylated alcohols, phenols, and aldehydes.

Scientific Research Applications

Iron(III) p-toluenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an oxidizing agent in the synthesis of conductive polymers and as a catalyst in various organic reactions.

    Biology: It is employed in the preparation of functionalized carbon materials for use in biological applications such as biosensors.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of electronic materials, such as conductive polymers for use in electronic devices and sensors.

Comparison with Similar Compounds

Iron(III) p-toluenesulfonate can be compared with other similar compounds, such as:

    Iron(III) chloride: Both compounds are used as oxidizing agents and catalysts, but this compound is often preferred for its higher solubility in organic solvents.

    Iron(III) trifluoromethanesulfonate: This compound is also used as an oxidizing agent and catalyst, but it is more expensive and less commonly used than this compound.

    Iron(III) perchlorate: Similar to this compound, it is used as an oxidizing agent, but it is more reactive and requires more stringent handling conditions.

This compound is unique in its combination of high solubility, stability, and effectiveness as an oxidizing agent and catalyst, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

iron(3+);4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMCOOOLDFPFPN-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FeO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072847
Record name Benzenesulfonic acid, 4-methyl-, iron(3+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77214-82-5
Record name Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077214825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-methyl-, iron(3+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron (III) tris(4-methylbenzenesulfonate)
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Record name Iron (III) tris(4-methylbenzenesulfonate)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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